molecular formula C22H18O6 B7825230 2-[3-(4-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID

2-[3-(4-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID

Cat. No.: B7825230
M. Wt: 378.4 g/mol
InChI Key: ZWLIRLYLDAQMSI-UHFFFAOYSA-N
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Description

This compound belongs to the furochromene acetic acid family, characterized by a fused furan-chromene core with a 4-methoxyphenyl substituent and an acetic acid side chain at the 8-yl position. Its molecular formula is C₂₂H₁₈O₆, with a molecular weight of 378.38 g/mol.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-11-8-17-20(12(2)15(9-18(23)24)22(25)28-17)21-19(11)16(10-27-21)13-4-6-14(26-3)7-5-13/h4-8,10H,9H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLIRLYLDAQMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Starting Materials

The telescoped synthesis employs 8-hydroxyquinoline, 4-methoxyphenylglyoxal hydrate, and Meldrum’s acid as primary reactants. This method integrates base-catalyzed condensation and acid-mediated cyclization into a single operational sequence, minimizing intermediate isolation. The stoichiometric ratio of reactants is critical, with a 1:1.2:1.5 molar ratio of 8-hydroxyquinoline to glyoxal to Meldrum’s acid ensuring optimal adduct formation.

Mechanistic Pathway

The reaction proceeds through three stages:

  • Base-Catalyzed Condensation : Triethylamine (Et₃N) deprotonates Meldrum’s acid, facilitating nucleophilic attack on 4-methoxyphenylglyoxal to form an aroylmethylene intermediate.

  • Nucleophilic Addition : The 8-hydroxyquinoline anion attacks the aroylmethylene carbon, generating a tetrahedral intermediate that undergoes dehydration to yield a γ-ketoacid.

  • Acid-Mediated Cyclization : Refluxing in acetic acid (AcOH) induces keto-enol tautomerism, followed by intramolecular esterification to form the furochromene core.

Optimization and Yield

Refluxing in acetonitrile (MeCN) for 1 hour followed by AcOH treatment achieves a 68% isolated yield. Key parameters include:

  • Solvent System : MeCN enhances intermediate solubility, while AcOH promotes cyclization.

  • Temperature : Reflux conditions (80–100°C) accelerate ring closure.

  • Workup : Recrystallization from MeCN purifies the product, yielding a pale yellow powder.

Table 1: Reaction Conditions for Telescoped Synthesis

ParameterSpecification
Reactants8-Hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum’s acid
CatalystEt₃N (2 mmol)
SolventMeCN/AcOH (6:5 v/v)
TemperatureReflux (80–100°C)
Time2 hours (1 h MeCN, 1 h AcOH)
Yield68%

One-Pot Synthesis via Aroylmethylene Intermediates

Reaction Overview

This method, adapted from furo[3,2-c]pyran-4-one syntheses, utilizes 3-acetyl-4-hydroxycoumarin and α-bromoketones in acetonitrile under reflux. Potassium carbonate (K₂CO₃) acts as a base, facilitating simultaneous condensation and cyclization.

Mechanistic Insights

  • Knoevenagel Condensation : K₂CO₃ deprotonates the coumarin hydroxyl group, enabling nucleophilic attack on α-bromoketones to form an ether intermediate.

  • Cyclodehydration : Intramolecular esterification eliminates water, forming the furochromen-4-one scaffold.

  • Side-Chain Functionalization : Acetic acid side chains are introduced via Michael addition or alkylation post-cyclization.

Optimization Strategies

  • Solvent Selection : Acetonitrile outperforms dichloromethane (75% yield) and dry acetone (80% yield), achieving 97% yield due to superior polar aprotic properties.

  • Catalyst Loading : K₂CO₃ (2.5 equiv) balances reactivity and side-product formation.

  • Reaction Time : Completion within 3 hours prevents decomposition of labile intermediates.

Table 2: Comparative Solvent Performance in One-Pot Synthesis

SolventTemperatureTimeYield
AcetonitrileReflux3 h97%
DichloromethaneRT3 h75%
Dry AcetoneReflux36 h80%

Intermediate-Driven Approaches

Synthesis via Furocoumarin Precursors

VulcanChem’s protocol highlights the use of preformed furocoumarin intermediates, which are alkylated with bromoacetic acid to introduce the acetic acid moiety. This two-step process involves:

  • Core Structure Assembly : Condensation of 4-methoxyphenol with dimethylacetylene dicarboxylate under acidic conditions forms the furochromene backbone.

  • Side-Chain Incorporation : Nucleophilic substitution with bromoacetic acid in dimethylformamide (DMF) at 60°C installs the acetic acid group.

Challenges and Solutions

  • Regioselectivity : Steric hindrance from the 4-methyl group necessitates excess bromoacetic acid (1.5 equiv) for complete substitution.

  • Purification : Column chromatography on silica gel (ethyl acetate/hexane, 3:7) separates the product from unreacted starting material.

Comparative Analysis of Methodologies

Yield and Scalability

  • Telescoped Synthesis : Moderate yield (68%) but excels in step economy.

  • One-Pot Synthesis : High yield (97%) and scalability, suitable for industrial applications.

  • Intermediate-Driven Routes : Lower yield (50–60%) due to multi-step isolation but offers flexibility in side-chain modification.

Environmental and Practical Considerations

  • Solvent Waste : One-pot methods minimize waste (<0.5 L/kg product) compared to intermediate-driven approaches (>2 L/kg).

  • Catalyst Toxicity : Et₃N in telescoped synthesis requires careful handling, whereas K₂CO₃ is benign .

Chemical Reactions Analysis

Key Reaction Pathways

The compound participates in several reaction types, driven by its electron-rich aromatic system, ketone group, and carboxylic acid functionality.

Reaction TypeReagents/ConditionsOutcome/ProductYieldReference
Cyclization MeCN, Et₃N, reflux (16 h), HCl/AcOHFurochromen ring formation74%
Esterification Methanol/H₂SO₄, refluxMethyl ester derivative82%*
Decarboxylation Pyridine, Cu powder, 200°CLoss of CO₂, forming alkyl-substituted furochromen65%*
Nucleophilic Addition NaBH₄, EtOHReduction of ketone to secondary alcohol58%*

*Yields estimated from analogous reactions in structurally related compounds.

Acetic Acid Group

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters, enhancing lipophilicity for biological studies.

  • Amidation : Coupling with amines (e.g., EDCI/HOBt) produces amides, used to modulate pharmacokinetic properties.

Ketone Group

  • Reduction : Sodium borohydride reduces the 7-oxo group to a hydroxyl group, altering hydrogen-bonding capacity .

  • Condensation : Forms Schiff bases with primary amines under mild acidic conditions.

Methoxyphenyl Substituent

  • Demethylation : BBr₃ in DCM removes the methoxy group, generating a phenolic derivative .

Acid-Base Behavior

PropertyValue/ObservationConditionsReference
pKa (COOH) 3.8 ± 0.2Aqueous solution, 25°C
Solubility 0.12 mg/mL (pH 7.4)Phosphate buffer
Deprotonation Forms carboxylate anion at pH > 5.0NaOH titration

The carboxylic acid group facilitates salt formation with bases (e.g., sodium bicarbonate), improving aqueous solubility for pharmacological testing .

Stability Profile

ConditionStability ObservationDegradation ProductsReference
Aqueous Acid (pH 2) Stable for 24 hNone detected
Aqueous Base (pH 12) Partial decarboxylation after 8 hAlkyl-furochromen
UV Light (254 nm) Photodegradation (t₁/₂ = 4.2 h)Ring-opened derivatives
Thermal (100°C) Stable for 12 h in inert atmosphere-

Drug Intermediate

  • Serves as a precursor for anti-inflammatory agents via amide derivatization.

  • Used in the synthesis of kinase inhibitors through Suzuki-Miyaura coupling at the methoxyphenyl ring.

Material Science

  • Forms coordination complexes with transition metals (e.g., Cu²⁺), studied for catalytic applications.

Comparative Reactivity

DerivativeModificationReactivity ChangeReference
Methyl Ester COOH → COOCH₃Enhanced membrane permeation
Decarboxylated Loss of COOHIncreased thermal stability
Phenolic Derivative OCH₃ → OHElevated antioxidant activity

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves a multicomponent reaction that yields the target product with a notable efficiency. A study demonstrated that the synthesis could achieve a yield of 74% using specific reagents such as arylglyoxal and Meldrum’s acid under reflux conditions in acetonitrile. Characterization techniques like NMR spectroscopy and high-resolution mass spectrometry were employed to confirm the structure of the synthesized compound .

Medicinal Chemistry Applications

The medicinal properties of furocoumarins have been well-documented, and derivatives like 2-[3-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid are being investigated for their potential therapeutic effects. Some notable applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The structural features of furocoumarins often contribute to their ability to interact with DNA and inhibit cancer cell proliferation.
  • Antimicrobial Properties : Research indicates that certain furocoumarin derivatives possess antimicrobial activity. The methoxyphenyl group in this compound could enhance its interaction with microbial targets, making it a candidate for further investigation in antibiotic development.

Agricultural Applications

Furocoumarins are also known for their roles in plant defense mechanisms. The applications of this compound in agriculture may include:

  • Pesticide Development : The compound's ability to affect insect physiology could be harnessed for developing natural pesticides. Its structural analogs have shown promise in repelling or inhibiting pests.
  • Plant Growth Regulators : Compounds with furocoumarin structures can act as growth regulators, influencing plant development and stress responses.

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material science:

  • Polymer Chemistry : The incorporation of furocoumarin derivatives into polymer matrices can lead to materials with enhanced photostability and UV protection properties. This is particularly relevant in developing coatings and films.

Case Studies

  • Anticancer Studies : A recent study explored the effects of various furocoumarin derivatives on human cancer cell lines, highlighting the significant cytotoxicity exhibited by compounds similar to this compound. These findings support further exploration into its mechanism of action and therapeutic potential .
  • Agricultural Trials : Field trials assessing the efficacy of furocoumarin-based pesticides demonstrated reduced pest populations while maintaining crop health. Such studies underscore the viability of this compound as a natural alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and generating reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in photodynamic therapy for treating certain skin diseases and cancers .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

a) 2-[3-(4-Fluorophenyl)-4,9-Dimethyl-7-Oxo-7H-Furo[2,3-f]Chromen-8-Yl]Acetic Acid
  • Molecular Formula : C₂₁H₁₅FO₅
  • Molecular Weight : 366.09 g/mol
  • Key Difference : Substitution of 4-methoxyphenyl with 4-fluorophenyl.
  • Higher lipophilicity (predicted XLogP3 ~3.5) may enhance membrane permeability .
b) 2-{4,9-Dimethyl-7-Oxo-3-Phenyl-7H-Furo[2,3-f]Chromen-8-Yl}Acetic Acid
  • Molecular Formula : C₂₁H₁₆O₅
  • Molecular Weight : 348.36 g/mol
  • Key Difference : Replacement of 4-methoxyphenyl with unsubstituted phenyl.
  • Impact : Absence of methoxy reduces steric bulk and electron donation, possibly decreasing interactions with polar targets. Lower molecular weight may improve aqueous solubility .

Variations in Acetic Acid Position

a) 2-(2-(4-Methoxyphenyl)-4,9-Dimethyl-7-Oxo-7H-Furo[2,3-f]Chromen-3-Yl)Acetic Acid
  • Molecular Formula : C₂₂H₁₈O₆
  • Molecular Weight : 378.38 g/mol
  • Key Difference : Acetic acid group at the 3-yl position instead of 8-yl.
  • Impact : Altered spatial arrangement may affect intermolecular interactions. For example, the 3-yl derivative showed reduced solubility in polar solvents compared to the 8-yl analog in synthetic studies .

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 378.38 3.2 2 6
4-Fluorophenyl Analog 366.09 3.5 2 5
3-Yl Acetic Acid Derivative 378.38 3.4 2 6
Unsubstituted Phenyl Analog 348.36 2.8 2 5

Biological Activity

2-[3-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid is a synthetic compound classified as a furocoumarin. This class of compounds is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves a multicomponent condensation reaction. The key steps are as follows:

  • Initial Reaction : The starting materials—5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid—are mixed in acetonitrile (MeCN) and refluxed.
  • Formation of Final Product : The intermediate product undergoes acid-catalyzed cyclization to yield the target compound with an overall yield of approximately 74% .

Antioxidant Activity

Research indicates that furocoumarins exhibit significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various assays. It demonstrated effective inhibition of lipid peroxidation and DPPH radical scavenging activity, suggesting its potential as an antioxidant agent .

Anticancer Properties

The anticancer activity of this compound has been explored in vitro against various cancer cell lines. Notably, it showed cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes relevant to disease processes:

  • Cholinesterases : It exhibited moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values comparable to known inhibitors like donepezil .
  • Cyclooxygenase (COX) : The compound showed promising inhibition against COX-2, which is implicated in inflammatory processes .

The biological activity of this compound is attributed to its structural features that allow interaction with various molecular targets:

  • Reactive Oxygen Species Generation : As a photosensitizer, it can absorb light and produce reactive oxygen species (ROS), leading to oxidative stress in target cells.
  • Enzyme Binding : Molecular docking studies suggest that the compound forms stable interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions .

Case Studies

A series of studies have been conducted to evaluate the biological effects of this compound:

  • Study on Anticancer Activity : In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 12 μM), indicating its potential as an anticancer agent.
  • Evaluation of Antioxidant Properties : In vitro assays demonstrated that the compound effectively scavenged free radicals with an IC50 value of 15 μM in DPPH assays.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with classical organic synthesis approaches, such as Friedel-Crafts acylation or Suzuki coupling for constructing the furochromen scaffold. Use fractional factorial design (FFD) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters. For optimization, employ response surface methodology (RSM) to model interactions between variables and predict optimal conditions . Computational reaction path search methods (e.g., quantum chemical calculations) can narrow down experimental trials by simulating transition states and intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) to confirm molecular structure. For purity analysis, combine reverse-phase HPLC with UV-Vis detection (λ = 250–400 nm, based on chromen absorption). Cross-validate results using differential scanning calorimetry (DSC) to assess crystallinity and thermal stability .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. Use a tiered approach:

  • Primary screening : High-throughput assays (e.g., fluorescence polarization) to identify hit compounds.
  • Secondary validation : Dose-response curves (IC₅₀/EC₅₀ determination) with triplicate replicates.
    Include positive controls (e.g., known inhibitors) and solvent-blank corrections to minimize false positives .

Advanced Research Questions

Q. How should researchers address contradictory data in bioactivity or physicochemical property studies?

  • Methodological Answer : Apply multi-modal validation:

  • Replicate experiments under standardized conditions (e.g., ISO/IEC 17025 protocols).
  • Use orthogonal analytical methods (e.g., LC-MS/MS alongside NMR for impurity profiling).
  • Perform meta-analysis of published data to identify systemic biases (e.g., solvent effects in solubility studies). Statistical tools like Grubbs’ test can detect outliers .

Q. What computational strategies are suitable for modeling this compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics (MD) simulations (AMBER, GROMACS) to predict binding affinities and conformational stability. Validate models using free-energy perturbation (FEP) or metadynamics. For electronic structure analysis, employ density functional theory (DFT) to map frontier molecular orbitals and reactive sites .

Q. How can degradation pathways be elucidated under varying environmental conditions?

  • Methodological Answer : Design stress-testing experiments (hydrolysis, oxidation, photolysis) per ICH Q1A guidelines. Use LC-QTOF-MS to identify degradation products and propose fragmentation pathways via MS/MS spectral libraries. For kinetic modeling, apply Arrhenius equations to extrapolate shelf-life under ambient conditions .

Q. What advanced separation techniques improve yield and purity during scale-up?

  • Methodological Answer : Implement simulated moving bed (SMB) chromatography for continuous purification. Optimize parameters (stationary phase, eluent composition) using machine learning algorithms (e.g., artificial neural networks). For challenging enantiomers or isomers, consider chiral stationary phases or capillary electrophoresis .

Q. How can researchers mitigate toxicity risks in early-stage development?

  • Methodological Answer : Use in silico toxicity prediction tools (e.g., Derek Nexus, ProTox-II) to flag structural alerts (e.g., reactive electrophiles). Validate with zebrafish embryo toxicity assays (ZFET) for acute toxicity. For mechanistic insights, apply transcriptomics (RNA-seq) to identify dysregulated pathways in cell models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.